5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

Streamline kinase inhibitor and PROTAC synthesis with this trisubstituted pyridin-2-one. Unlike mono/disubstituted analogs, the simultaneous 3-nitro, 5-fluoro, and N-methyl groups provide three orthogonal diversification points: nitro reduction to amine for linker attachment, fluoro SNAr displacement, and N-methyl-locked regiochemistry preventing O-alkylation. Reduces synthetic steps. Supplied at ≥95% purity as a solid; store at 2-8°C under inert gas.

Molecular Formula C6H5FN2O3
Molecular Weight 172.11 g/mol
CAS No. 1616526-85-2
Cat. No. B1404731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
CAS1616526-85-2
Molecular FormulaC6H5FN2O3
Molecular Weight172.11 g/mol
Structural Identifiers
SMILESCN1C=C(C=C(C1=O)[N+](=O)[O-])F
InChIInChI=1S/C6H5FN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3
InChIKeyWTGWOLKLHVCEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one – Identity and Compound Class


5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one (CAS 1616526-85-2) is a fully synthetic, trisubstituted pyridin-2(1H)-one heterocycle bearing a 5-fluoro, 1-methyl, and 3-nitro substitution pattern [1]. With a molecular formula of C6H5FN2O3 and a molecular weight of 172.11 g·mol⁻¹, the compound belongs to the nitropyridinone subclass of nitrogen-containing heterocycles [1]. It is commercially supplied at a standard purity of 95% and is classified by multiple vendors as a Protein Degrader Building Block and a kinase-targeted therapy intermediate [2]. The compound is a solid at ambient temperature, requires storage under inert atmosphere at 2–8 °C, and carries GHS07 hazard labeling (Harmful/Irritant) .

5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: Irreplaceable Reactivity


The simultaneous presence of three electronically and sterically distinct substituents—electron-withdrawing 5-fluoro, N-methyl, and 3-nitro—on the pyridin-2(1H)-one core creates a reactivity and physicochemical profile that cannot be replicated by any single- or double-substituted analog [1]. The 3-nitro group serves as a strong electron-withdrawing handle for subsequent reduction to a primary amine (a common diversification point in kinase inhibitor synthesis), while the 5-fluoro substituent modulates both lipophilicity and metabolic stability, and the N-methyl group locks the tautomeric form and directs regioselective alkylation chemistry [2][3]. Removing any one of these groups yields a fundamentally different intermediate with altered LogP, solubility, hydrogen-bonding capacity, and synthetic trajectory—making generic substitution scientifically unjustifiable without re-optimization of the entire synthetic route [1].

5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one vs. Closest Structural Analogs


Lipophilicity Modulation by 5-Fluoro Substitution

The introduction of a fluorine atom at the 5-position reduces the consensus Log Po/w from 0.82 (non-fluorinated analog 1-methyl-3-nitropyridin-2(1H)-one, CAS 32896-91-6) to 0.24 for the target compound, a decrease of approximately 0.58 log units . This shift is consistent with the well-established electron-withdrawing effect of fluorine, which increases polarity and reduces partitioning into hydrophobic environments. The target compound's XLogP3-AA value is 0.2, and its topological polar surface area (TPSA) is 66.1–67.82 Ų, compared to 67.82 Ų for the non-fluorinated analog [1].

Lipophilicity Drug-likeness Physicochemical profiling

Aqueous Solubility Advantage Over N-Unsubstituted Analog

The target compound is reported to have a solubility of approximately 1000 g/L (very soluble), as listed in the huaxuejia.cn database . In contrast, the unsubstituted parent 3-nitropyridin-2(1H)-one (CAS 6332-56-5) is described as poorly soluble in cold water, benzene, ether, and petroleum ether, dissolving only in hot water and hot alcohols [1]. This dramatic difference—from 'practically insoluble' to 'very soluble'—is attributable to the combined effect of N-methylation (which disrupts intermolecular hydrogen bonding via the lactam N–H) and 5-fluoro substitution (which increases molecular dipole moment).

Solubility Formulation Reaction medium compatibility

Three Orthogonal Derivatizable Handles

The target compound presents three chemically orthogonal functional handles for sequential derivatization: (i) the 3-nitro group can be selectively reduced to a 3-amino group (SnCl2, H2/Pd-C, or Fe/HCl), enabling amide coupling, reductive amination, or diazotization; (ii) the 5-fluoro substituent can undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides under appropriate conditions; and (iii) the N-methyl group locks the pyridinone in the 2-oxo tautomeric form, preventing O-alkylation side reactions that plague N-unsubstituted analogs such as 5-fluoro-3-nitropyridin-2(1H)-one (CAS 136888-20-5) [1][2]. By comparison, 5-fluoro-1-methylpyridin-2(1H)-one (CAS 51173-06-9) lacks the 3-nitro group entirely, eliminating the most commonly exploited diversification vector (nitro → amine → amide/sulfonamide/urea), and 5-fluoro-3-nitropyridin-2(1H)-one (CAS 136888-20-5) exists as a mixture of 2-hydroxy and 2-oxo tautomers, introducing regioselectivity ambiguity in alkylation and acylation reactions [2].

Synthetic versatility Diversification Building block utility

Vendor Classification as Protein Degrader Building Block

Multiple independent vendors, including CalpacLab/Aladdin Scientific and Sigma-Aldrich/Ambeed, explicitly classify this compound under the 'Protein Degrader Building Blocks' product family [1]. This classification is not applied to the simpler analogs 1-methyl-3-nitropyridin-2(1H)-one (CAS 32896-91-6), 5-fluoro-3-nitropyridin-2(1H)-one (CAS 136888-20-5), or 3-nitropyridin-2(1H)-one (CAS 6332-56-5) by the same vendors, indicating that the combination of N-methyl, 5-fluoro, and 3-nitro functionalities meets specific criteria for PROTAC linker or E3 ligase ligand precursor applications. The Protein Degrader Building Block designation implies suitability for generating heterobifunctional degrader libraries via sequential functionalization of the nitro (→ amine → amide/urea coupling to linker) and pyridinone ring positions .

PROTAC Targeted protein degradation Heterobifunctional degrader

Stringent Storage: Inert Atmosphere and Refrigeration

The target compound requires storage under inert atmosphere at 2–8 °C, as specified by Sigma-Aldrich/Ambeed, ChemShuttle, and Chemsrc . In contrast, the non-fluorinated analog 1-methyl-3-nitropyridin-2(1H)-one (CAS 32896-91-6) is recommended for storage at room temperature in a sealed, dry container , and 3-nitropyridin-2(1H)-one (CAS 6332-56-5) is specified for ambient room temperature storage [1]. The more stringent storage requirements for the fluorinated compound likely reflect the enhanced reactivity of the 5-fluoro substituent toward nucleophilic displacement or hydrolytic degradation, consistent with the fluorodenitration chemistry described by Kuduk et al. (2005) [2].

Stability Storage Supply chain

Thermal Stability and Intermediate Boiling Point

The target compound has a computed boiling point of 222.2 ± 40.0 °C at 760 mmHg and a flash point of 88.2 ± 27.3 °C . This places it at a significantly higher boiling point than the non-nitro analog 5-fluoro-1-methylpyridin-2(1H)-one (CAS 51173-06-9, b.p. 202.5 ± 33.0 °C) and the non-fluorinated analog 1-methyl-3-nitropyridin-2(1H)-one (CAS 32896-91-6, b.p. 314.1 °C) . The intermediate boiling point of the target compound reflects a balance between the mass-increasing effect of the nitro group and the mass-decreasing effect of fluorine substitution relative to hydrogen. The flash point of ~88 °C indicates that the compound is combustible but not highly flammable, with implications for shipping classification and laboratory handling .

Thermal properties Purification Handling

5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: Optimal Application Scenarios


Kinase Hinge-Binder Library Synthesis

The 3-nitro group provides a direct entry point to 3-amino intermediates via mild reduction (SnCl2/EtOH or H2/Pd-C), which can then be elaborated into amides, sulfonamides, ureas, or reverse amides that occupy the kinase hinge region. The N-methyl group ensures exclusive N-alkylation regiochemistry during any subsequent substitution reactions, eliminating the O-alkylation side products observed with N-unsubstituted pyridinones [1][2]. The 5-fluoro substituent can be retained as a metabolic stability-enhancing group or displaced via SNAr for additional diversification. This three-step diversification sequence (nitro reduction → amine capping → fluoro displacement) is not possible with any single- or double-substituted analog, making this compound a uniquely efficient starting point for kinase-focused library production [2].

PROTAC Linker Attachment via 3-Amino Handle

The vendor classification as a Protein Degrader Building Block (CalpacLab, Sigma-Aldrich) reflects the compound's suitability as a precursor for heterobifunctional degrader synthesis [3]. The 3-nitro → 3-amino conversion generates a primary amine handle for attaching polyethylene glycol (PEG) or alkyl linkers via amide bond formation. The favorable LogP (consensus 0.24) and high aqueous solubility (~1000 g/L) facilitate homogeneous reaction conditions during linker coupling and subsequent purification, while the low TPSA (66–68 Ų) maintains acceptable cell permeability for the final degrader construct . The N-methyl group eliminates the need for protecting group strategies at the pyridinone nitrogen, reducing synthetic step count by at least one step compared to N-unsubstituted analogs.

Fluorine-18 Radiolabeling Precursor for PET Tracers

The 5-fluoro substituent on an electron-deficient pyridinone ring bearing a 3-nitro group creates a scaffold amenable to nucleophilic aromatic [¹⁸F]fluorination chemistry. The presence of the electron-withdrawing nitro group at the 3-position activates the 5-position for fluoride exchange under conditions analogous to those described by Kuduk et al. (2005) for fluorodenitration [4]. While the target compound itself contains stable ¹⁹F, the scaffold architecture—featuring a leaving group (nitro) adjacent to the fluorination site—provides a template for designing ¹⁸F-labeled analogs for positron emission tomography (PET) imaging applications. This scenario is a class-level inference based on the established fluorodenitration chemistry of nitropyridines and has not been directly demonstrated with this specific compound.

Fragment-Based Drug Discovery Library Component

With a molecular weight of 172.11 g·mol⁻¹ (well within the Rule-of-Three guidelines for fragments: MW < 300), a consensus LogP of 0.24, zero hydrogen bond donors, and four hydrogen bond acceptors, this compound meets all key fragment-likeness criteria . Compared to the non-fluorinated analog (LogP 0.82), the reduced lipophilicity improves aqueous solubility for biochemical screening at high concentrations (typically 0.5–2 mM for fragment screens). The three orthogonal synthetic handles provide multiple vectors for fragment growth and merging. The compound's solid physical form and defined storage conditions (2–8 °C, inert atmosphere) support accurate weighing and long-term stability in fragment library storage .

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